
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene
Overview
Description
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where a bromomethyl group and a 2-fluoroethoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 3-(2-fluoroethoxy)benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromomethyl group.
Etherification: The intermediate product is then subjected to etherification with 2-fluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form the final compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 3-(2-fluoroethoxy)toluene.
Scientific Research Applications
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Material Science: It is utilized in the preparation of functionalized materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The 2-fluoroethoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
1-(Bromomethyl)-4-(2-fluoroethoxy)benzene: Similar structure but with the bromomethyl group at the para position.
1-(Bromomethyl)-2-fluoro-4-(2-fluoroethoxy)benzene: Contains an additional fluorine atom on the benzene ring.
1-Bromo-4-(2-fluoroethoxy)benzene: Lacks the bromomethyl group, only has a bromo and a 2-fluoroethoxy group.
Properties
IUPAC Name |
1-(bromomethyl)-3-(2-fluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGOUIOBFQBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576662 | |
Record name | 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123644-44-0 | |
Record name | 1-(Bromomethyl)-3-(2-fluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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